molecular formula C12H13N3O2S2 B1201824 4-amino-N-(4-methoxyphenyl)-2-(methylthio)-5-thiazolecarboxamide CAS No. 63237-97-8

4-amino-N-(4-methoxyphenyl)-2-(methylthio)-5-thiazolecarboxamide

Cat. No. B1201824
CAS RN: 63237-97-8
M. Wt: 295.4 g/mol
InChI Key: JLAJOZJWUBPJDB-UHFFFAOYSA-N
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Description

4-amino-N-(4-methoxyphenyl)-2-(methylthio)-5-thiazolecarboxamide is an aromatic amide.

Scientific Research Applications

Synthesis and Structural Characterization

  • The compound has been utilized in the synthesis of new derivatives, such as 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives. These derivatives were created through reactions involving 4-amino-N-(4-methoxyphenyl)-2-(methylthio)-5-thiazolecarboxamide and characterized using various techniques like IR, MS, and NMR, highlighting its role in structural analysis and compound synthesis (Hassan, Hafez, & Osman, 2014).

Cytotoxicity Studies

  • The compound has been involved in studies examining its cytotoxic effects. For instance, some synthesized derivatives showed in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting potential applications in cancer research and therapeutics (Hassan, Hafez, & Osman, 2014).

Chemical Synthesis Techniques

  • Research has explored efficient routes to synthesize related thiazoles, demonstrating the chemical versatility and significance of this compound in creating various thiazole derivatives. This research is crucial for developing new synthetic methodologies in organic chemistry (Kumar, Parameshwarappa, & Ila, 2013).

Anti-Anoxic Activity

  • Studies have been conducted to assess the anti-anoxic (AA) activity of derivatives, providing insights into the neuroprotective potential of this compound. This research has implications for developing treatments for conditions characterized by reduced oxygen supply to the brain (Ohkubo, Kuno, Nakanishi, & Takasugi, 1995).

Imaging Agents in Parkinson's Disease

  • The compound has been used in synthesizing imaging agents for Parkinson's disease. Derivatives of this compound were explored for their potential in Positron Emission Tomography (PET) imaging of the LRRK2 enzyme in Parkinson's disease, highlighting its application in neurodegenerative disease research (Wang, Gao, Xu, & Zheng, 2017).

Antibacterial and Antifungal Activities

  • Research has shown that some derivatives exhibit antibacterial and antifungal activities. These findings are significant in the search for new antimicrobial agents, especially in the context of rising antibiotic resistance (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).

properties

CAS RN

63237-97-8

Product Name

4-amino-N-(4-methoxyphenyl)-2-(methylthio)-5-thiazolecarboxamide

Molecular Formula

C12H13N3O2S2

Molecular Weight

295.4 g/mol

IUPAC Name

4-amino-N-(4-methoxyphenyl)-2-methylsulfanyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C12H13N3O2S2/c1-17-8-5-3-7(4-6-8)14-11(16)9-10(13)15-12(18-2)19-9/h3-6H,13H2,1-2H3,(H,14,16)

InChI Key

JLAJOZJWUBPJDB-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(N=C(S2)SC)N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(N=C(S2)SC)N

Other CAS RN

63237-97-8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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